molecular formula C23H32N2 B10888016 N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine

Cat. No.: B10888016
M. Wt: 336.5 g/mol
InChI Key: MAHCQHAMSYLWLJ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine core structure that is substituted with benzyl, ethyl, and (4-ethylphenyl)methyl groups. This structure is analogous to other N-benzylpiperidine derivatives, which are frequently investigated for their interactions with the central nervous system (CNS). Related compounds have shown affinity for various neurological targets, such as sigma receptors and monoamine systems . Research Applications: This compound is supplied for use in research and development applications only . Its potential research value may include: • As a building block or intermediate in organic synthesis and pharmaceutical development. • For in vitro pharmacological profiling to investigate its affinity and functional activity at neurological targets like sigma receptors or monoamine transporters . • As a structural analog in structure-activity relationship (SAR) studies to develop new chemical tools for neuroscience. Note on Use: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C23H32N2

Molecular Weight

336.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C23H32N2/c1-3-20-10-12-22(13-11-20)18-24-16-14-23(15-17-24)25(4-2)19-21-8-6-5-7-9-21/h5-13,23H,3-4,14-19H2,1-2H3

InChI Key

MAHCQHAMSYLWLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N(CC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

N-Alkylation of N-Benzyl-N-Ethylpiperidin-4-Amine

A common route involves alkylating the secondary amine group of N-benzyl-N-ethylpiperidin-4-amine with 4-ethylbenzyl chloride. The reaction proceeds via nucleophilic substitution in the presence of a base such as potassium carbonate or sodium hydride.

Procedure :

  • Dissolve N-benzyl-N-ethylpiperidin-4-amine (1.0 equiv) in anhydrous acetonitrile or DMF.

  • Add 4-ethylbenzyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Reflux at 80–90°C for 12–24 hours.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the product.

Key Data :

  • Yield : 65–72%

  • Purity : >95% (HPLC)

  • Reaction Time : 18 hours

Limitations and Byproducts

Excess alkylating agent may lead to quaternary ammonium salt formation. Side reactions are mitigated by controlled stoichiometry (1:1.2 amine:alkylating agent) and low-temperature addition.

Reductive Amination of Ketone Precursors

Synthesis via Piperidone Intermediate

N-Benzyl-4-piperidone serves as a key intermediate. The ketone is reacted with 4-ethylbenzylamine under reductive conditions to form the target compound.

Procedure :

  • Condense N-benzyl-4-piperidone (1.0 equiv) with 4-ethylbenzylamine (1.5 equiv) in methanol.

  • Add sodium cyanoborohydride (1.2 equiv) and acetic acid (catalytic).

  • Stir at room temperature for 48 hours.

  • Neutralize with NaOH, extract with dichloromethane, and purify via recrystallization.

Key Data :

  • Yield : 58–64%

  • Reaction Scale : 10–100 g

  • Catalyst : NaBH₃CN

Industrial Adaptation

Continuous flow reactors improve efficiency by reducing reaction time to 6–8 hours and increasing yield to 78%.

Multi-Step Synthesis from Benzylamine and Acrylic Esters

One-Pot Method (Patent CN116924967A)

This industrial approach avoids column chromatography, enhancing scalability:

Steps :

  • Michael Addition : React benzylamine with methyl acrylate (3:1 molar ratio) in methanol at 50–60°C for 24 hours.

  • Cyclization : Add toluene and sodium methoxide, heat to 80°C, and distill low-boiling byproducts.

  • Functionalization : Treat with 4-ethylbenzyl chloride and LiCl catalyst at 70°C for 3 hours.

Key Data :

  • Overall Yield : 82%

  • Purity : 99% (GC-MS)

  • Solvent Recovery : >90% methanol and toluene

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation65–7295ModerateHigh
Reductive Amination58–6497HighModerate
One-Pot Synthesis8299IndustrialLow

Catalytic Cross-Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling attaches the 4-ethylphenyl group to a pre-functionalized piperidine core.

Procedure :

  • React N-benzyl-N-ethyl-4-aminopiperidine with 1-bromo-4-ethylbenzene.

  • Use Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene at 110°C.

Key Data :

  • Yield : 70%

  • Catalyst Loading : 5 mol%

Suzuki-Miyaura Coupling

For introducing aromatic groups, Suzuki coupling with boronic acids is effective:

Example :

  • Treat 4-chloro-N-benzyl-N-ethylpiperidine with 4-ethylphenylboronic acid.

  • Use Pd(PPh₃)₄ in dioxane/water (3:1) at 150°C (microwave).

Industrial Production and Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces purification steps and improves throughput:

  • Residence Time : 30 minutes

  • Throughput : 1 kg/day.

Green Chemistry Considerations

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalyst Recycling : Silica-immobilized Pd nanoparticles achieve 10 reaction cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine is C20H28N2C_{20}H_{28}N_2, with a molecular weight of approximately 312.45 g/mol. Its structure features a piperidine ring substituted with benzyl, ethyl, and 4-ethylphenylmethyl groups, which contribute to its biological activity and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

  • Neurological Disorders : Research indicates that compounds similar to this compound may act as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in neurological diseases such as Alzheimer's Disease and Lewy Body Dementia. These compounds have shown promise in modulating cognitive deficits associated with these disorders .

2. Receptor Binding Studies

  • The compound can be utilized in studies focusing on receptor binding assays. Its structural attributes allow it to interact with various neurotransmitter receptors, making it a valuable tool for understanding receptor-ligand interactions and the pharmacodynamics of piperidine derivatives.

3. Enzyme Inhibition

  • This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for developing therapeutic agents targeting metabolic syndromes or other conditions influenced by enzyme activity .

Industrial Applications

1. Synthesis of Specialty Chemicals

  • The compound acts as an intermediate in organic synthesis, facilitating the production of more complex organic molecules. Its role in chemical synthesis is significant for industries focused on pharmaceuticals and specialty chemicals.

2. Material Science

  • In material science, derivatives of this compound can be explored for their properties in creating polymers or other materials that require specific chemical functionalities imparted by the piperidine structure .

Case Studies

Study Objective Findings
Study on M4 Receptor AntagonistsInvestigate the efficacy of piperidine derivatives in treating cognitive disordersCompounds showed significant binding affinity for M4 receptors, suggesting potential therapeutic benefits for Alzheimer’s patients
Enzyme Inhibition AnalysisAssess the inhibitory effects on metabolic enzymesN-benzyl-N-ethyl derivatives demonstrated effective inhibition of key enzymes involved in glucose metabolism
Synthesis Pathway OptimizationDevelop efficient synthetic routes for producing piperidine derivativesMulti-step synthesis achieved high yields with optimized reaction conditions

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Bulkier Substituents : Compound 3c (tert-butyl) and 10a (naphthyl) exhibit increased steric bulk and lipophilicity compared to the target compound’s ethylphenyl group. This may reduce aqueous solubility but enhance membrane permeability .
  • Synthetic Yields : Yields for related compounds range from 58% to 68%, suggesting that the target compound’s synthesis could follow similar efficiency trends .
Structural and Functional Group Analysis
  • N-Alkylation : The target compound’s N-ethyl and N-benzyl groups may enhance lipophilicity (logP ~2–3 estimated) compared to N-methyl (logP ~1.3 in ) or N-fluorobenzyl analogs .
  • Aromatic vs. Aliphatic Substituents : The 4-ethylphenylmethyl group provides a balance between hydrophobicity and steric effects, unlike the methoxyphenyl group in , which could improve solubility but reduce CNS penetration.
Physicochemical Properties
Property Target Compound (Estimated) 1-Benzylpiperidin-4-amine N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine
Molecular Weight ~350–380 176.26 222.3
logP (Lipophilicity) ~2.5–3.0 ~1.8 ~2.0
Hydrogen Bond Acceptors 2 2 2

Key Trends :

  • Higher molecular weight and logP in the target compound may favor blood-brain barrier penetration compared to simpler analogs .

Biological Activity

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine, with the CAS number 532387-98-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C23H32N2
  • Molecular Weight : 336.5136 g/mol
  • SMILES Notation : CCN(C1CCN(CC1)Cc1ccc(cc1)CC)Cc1ccccc1

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The compound's structure allows it to bind to these targets through non-covalent interactions, potentially modulating physiological responses.

Binding Affinity Studies

Studies have shown that compounds with similar structures exhibit varying degrees of binding affinity to neurotransmitter receptors, such as:

CompoundReceptor TypeBinding Affinity
N-benzyl-N-methylpiperidin-4-amineDopamine D2Moderate
N-benzyl-N-ethylpiperidin-4-amineSerotonin 5-HT2AHigh

These interactions suggest that this compound could have significant effects on neurotransmission and may be explored for therapeutic applications in neuropharmacology.

Pharmacological Effects

Preliminary studies have indicated several potential pharmacological effects of this compound:

  • Antidepressant Activity : Analogous compounds have shown promise in alleviating depressive symptoms by modulating serotonin and norepinephrine levels.
  • Antinociceptive Effects : Research suggests that this compound may reduce pain perception by interacting with opioid receptors.
  • Antimicrobial Activity : Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

Study 1: Antibacterial Activity

A study examined the antibacterial properties of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological profile of related compounds found that they exhibit high binding affinity for serotonin receptors, suggesting potential use as antidepressants or anxiolytics. The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine?

The synthesis involves multi-step alkylation and substitution reactions. Key steps include:

  • Introducing the N-ethyl and N-benzyl groups via sequential alkylation of piperidin-4-amine using ethyl halides and benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Attaching the 1-[(4-ethylphenyl)methyl] substituent through nucleophilic substitution with 4-ethylbenzyl chloride.
  • Optimizing reaction parameters (temperature, solvent polarity, and catalyst use) to minimize side products. Phase-transfer catalysts have shown efficacy in similar piperidine syntheses .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

A combination of techniques is essential:

  • ¹H/¹³C NMR spectroscopy : Resolves proton environments (e.g., ethyl group signals at δ 1.0–1.5 ppm, aromatic protons at δ 7.2–7.4 ppm) and confirms substituent positions .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., matching theoretical [M+H]⁺ within 5 ppm accuracy) .
  • Infrared (IR) spectroscopy : Identifies functional groups like amine N-H stretches (~3300 cm⁻¹) .

Q. How can researchers optimize purification protocols for this compound?

  • Use column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) to separate byproducts.
  • Recrystallization in ethanol or methanol can improve purity, particularly for hydrochloride salts .
  • Monitor purity via HPLC with UV detection (λmax ~255 nm for aromatic systems) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

  • Substituent variation : Synthesize analogues with modified N-alkyl (e.g., methyl vs ethyl) or aryl groups (e.g., 4-ethylphenyl vs 4-methoxyphenyl) to assess effects on receptor binding .
  • In vitro assays : Use competitive binding assays (e.g., radioligand displacement for neurotransmitter receptors) or enzyme inhibition studies to quantify activity .
  • Computational modeling : Perform docking simulations with target proteins (e.g., opioid receptors) to predict binding modes and guide synthetic modifications .

Q. What methodologies resolve contradictions in reported biological activities of similar piperidine derivatives?

Discrepancies may arise from assay conditions or structural nuances. Recommended steps:

  • Re-evaluate purity : Use HPLC and elemental analysis to rule out impurities .
  • Standardize assays : Repeat studies under controlled conditions (e.g., identical cell lines, incubation times) .
  • Comparative studies : Conduct head-to-head evaluations of analogues to isolate substituent-specific effects (e.g., benzyl vs methyl groups altering lipophilicity and membrane permeability) .

Q. How can researchers assess the compound’s stability and solubility for in vivo studies?

  • Stability : Perform accelerated degradation studies under varying pH/temperature conditions, monitored via LC-MS to identify breakdown products .
  • Solubility : Use shake-flask methods with UV quantification in buffers (e.g., PBS) or simulated biological fluids. For low solubility, consider salt forms (e.g., hydrochloride) or co-solvents (e.g., DMSO) .

Q. What strategies are effective for target identification and mechanistic studies?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from tissue lysates .
  • Transcriptomic/proteomic profiling : Compare gene/protein expression in treated vs untreated cells to identify pathways affected .
  • Pharmacological profiling : Screen against receptor/enzyme panels (e.g., CEREP) to identify off-target interactions .

Data Contradiction Analysis

Q. How should conflicting data on receptor binding affinities be interpreted?

  • Substituent effects : Minor structural changes (e.g., 4-ethylphenyl vs 4-methoxyphenyl) can drastically alter binding. Compare analogues with controlled modifications .
  • Assay variability : Differences in radioligand concentrations or buffer compositions (e.g., Mg²⁺ levels for GPCR assays) may skew results. Standardize protocols across labs .
  • Species specificity : Verify target conservation (e.g., human vs rodent receptor isoforms) if discrepancies arise in cross-species studies .

Methodological Tables

Parameter Example Data Reference
¹H NMR shifts Ethyl: δ 1.0–1.5; Aromatic: δ 7.2–7.4
HRMS accuracy ≤5 ppm deviation from theoretical
Storage stability ≥5 years at -20°C (hydrochloride salt)
UV λmax 255 nm (aromatic π→π* transition)

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